N-(furan-2-ylmethyl)-1-(4-phenylmethoxyphenyl)methanamine;hydrochloride
Overview
Description
4-(Benzyloxy)benzylamine hydrochloride: is an organic compound that features a benzyl group, a benzyloxy group, and a furylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)benzylamine hydrochloride typically involves the following steps:
Formation of the Benzyloxybenzyl Intermediate: This can be achieved through the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with Furylmethylamine: The benzyloxybenzyl intermediate is then reacted with furylmethylamine under reductive amination conditions, often using a reducing agent like sodium cyanoborohydride.
Hydrochloride Salt Formation: The final step involves converting the amine to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce double bonds within the furyl ring.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Corresponding amines or reduced furyl derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Benzylamine: A simpler analogue with a benzyl group attached to an amine.
Furfurylamine: Contains a furyl group attached to an amine.
Benzyloxybenzylamine: Similar structure but lacks the furylmethyl group.
Uniqueness:
- The combination of benzyloxy, benzyl, and furylmethylamine moieties in 4-(benzyloxy)benzylamine hydrochloride provides unique chemical properties and reactivity.
- Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-phenylmethoxyphenyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2.ClH/c1-2-5-17(6-3-1)15-22-18-10-8-16(9-11-18)13-20-14-19-7-4-12-21-19;/h1-12,20H,13-15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLAFRTYGMIPHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC=CO3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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